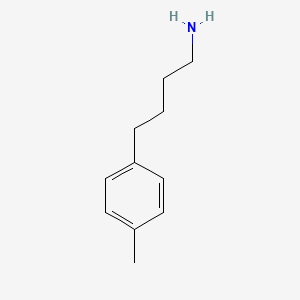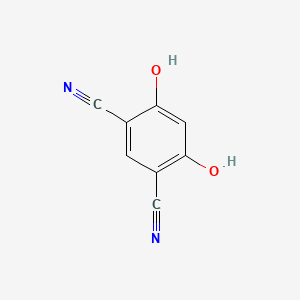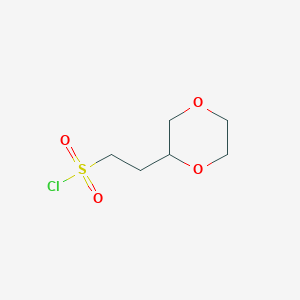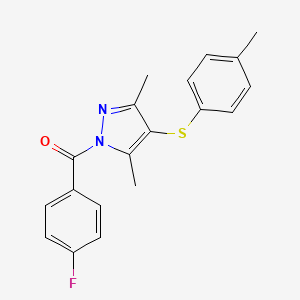
4-(N-benzyl-N-isopropylsulfamoyl)-N-(3-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-benzyl-N-isopropylsulfamoyl)-N-(3-methoxyphenyl)benzamide, also known as BIS-1, is a small molecule inhibitor that has attracted significant attention in the scientific community due to its potential therapeutic applications. BIS-1 is a member of the sulfonamide family of compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Neurotherapeutic Applications
GPR52 Agonists: This compound has been identified as a potent GPR52 agonist . GPR52 is an orphan G protein-coupled receptor (GPCR) that is considered a promising target for the treatment of neurological and psychiatric disorders. The compound’s ability to act as a GPR52 agonist means it could be used to modulate neurological pathways that are implicated in various diseases, potentially offering therapeutic benefits for conditions such as schizophrenia and Parkinson’s disease.
Drug Design and Optimization
Iterative Drug Design: The compound has been involved in iterative drug design strategies to improve potency and efficacy of GPR52 agonists . This process involves the systematic modification of lead compounds to enhance their interaction with the target receptor, which in this case is GPR52. Such strategies are crucial for the development of drugs with better selectivity and fewer side effects.
Pharmacological Research
Signaling Bias Studies: The compound exhibits a bias towards G protein/cAMP signaling over β-arrestin recruitment . This is significant because signaling bias can result in more sustained receptor activation and potentially fewer side effects. Understanding how this compound induces signaling bias can provide insights into the design of other biased agonists with therapeutic potential.
In Vitro Studies
Desensitization Effects: Research indicates that the compound induces significantly less in vitro desensitization compared to parent compounds . This property is beneficial because it suggests that the compound can maintain its efficacy over time without the receptor becoming unresponsive, which is a common challenge in drug development.
Target Selectivity
Selective Agonism: The compound has shown excellent target selectivity, meaning it primarily interacts with the intended GPR52 receptor without affecting other receptors . This selectivity is important to minimize off-target effects and improve the safety profile of potential drugs.
Neurological Disease Models
Neuropsychiatric and Neurological Diseases: As a GPR52 agonist, the compound provides a valuable pharmacological tool to study the receptor’s role in neuropsychiatric and neurological diseases . By using this compound in disease models, researchers can better understand the pathophysiology of these conditions and explore new therapeutic approaches.
Therapeutic Potential Exploration
Neurotherapeutic Target Exploration: The compound’s role as a GPR52 agonist allows for the exploration of its therapeutic potential in treating a range of neuropsychiatric and neurological disorders . By studying its effects in various disease contexts, researchers can identify potential applications and limitations of this compound as a therapeutic agent.
Propriétés
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-18(2)26(17-19-8-5-4-6-9-19)31(28,29)23-14-12-20(13-15-23)24(27)25-21-10-7-11-22(16-21)30-3/h4-16,18H,17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOCKVWOTVTNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-benzyl-N-isopropylsulfamoyl)-N-(3-methoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2975955.png)
![N'-(2,4-difluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2975957.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine](/img/structure/B2975958.png)
![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2975959.png)



![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2975966.png)

![N-phenethyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2975971.png)
![7-butyl-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2975973.png)
![(Z)-ethyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2975974.png)

![(2E)-[4-(4-chlorophenyl)-1,3-thiazol-2-yl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B2975978.png)